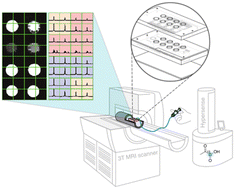Parallel detection of chemical reactions in a microfluidic platform using hyperpolarized nuclear magnetic resonance†
Lab on a Chip Pub Date: 2023-10-19 DOI: 10.1039/D3LC00474K
Abstract
The sensitivity of NMR may be enhanced by more than four orders of magnitude via dissolution dynamic nuclear polarization (dDNP), potentially allowing real-time, in situ analysis of chemical reactions. However, there has been no widespread use of the technique for this application and the major limitation has been the low experimental throughput caused by the time-consuming polarization build-up process at cryogenic temperatures and fast decay of the hyper-intense signal post dissolution. To overcome this limitation, we have developed a microfluidic device compatible with dDNP-MR spectroscopic imaging methods for detection of reactants and products in chemical reactions in which up to 8 reactions can be measured simultaneously using a single dDNP sample. Multiple MR spectroscopic data sets can be generated under the same exact conditions of hyperpolarized solute polarization, concentration, pH, and temperature. A proof-of-concept for the technology is demonstrated by identifying the reactants in the decarboxylation of pyruvate via hydrogen peroxide (e.g. 2-hydroperoxy-2-hydroxypropanoate, peroxymonocarbonate and CO2). dDNP-MR allows tracing of fast chemical reactions that would be barely detectable at thermal equilibrium by MR. We envisage that dDNP-MR spectroscopic imaging combined with microfluidics will provide a new high-throughput method for dDNP enhanced MR analysis of multiple components in chemical reactions and for non-destructive in situ metabolic analysis of hyperpolarized substrates in biological samples for laboratory and preclinical research.


Recommended Literature
- [1] Ammonia dynamics in magnesium ammine from DFT and neutron scattering
- [2] Graphene/ZIF-8 composites with tunable hierarchical porosity and electrical conductivity†
- [3] Domain switching contribution to the ferroelectric, fatigue and piezoelectric properties of lead-free Bi0.5(Na0.85K0.15)0.5TiO3 films
- [4] Aptamer-functionalized CdTe:Zn2+ quantum dots for the detection of tomato systemin†
- [5] Phase behavior of side-chain liquid-crystalline polymers containing biphenyl mesogens with different spacer lengths synthesized via miniemulsion polymerization†
- [6] Facile electrochemical deposition of Cu7Te4 thin films with visible-light driven photocatalytic activity and thermoelectric performance
- [7] Sr4B10O18(OH)2·2H2O: a new UV nonlinear optical material with a [B10O23]16− building block†
- [8] Pd(OAc)2-catalysed regioselective alkoxylation of aryl (β-carbolin-1-yl)methanones via β-carboline directed ortho-C(sp2)–H activation of an aryl ring†‡
- [9] The electronic structure of FeV-cofactor in vanadium-dependent nitrogenase†
- [10] Organocatalyzed aerobic oxidative Robinson-type annulation of 2-isocyanochalcones: expedient synthesis of phenanthridines†










